molecular formula C3H4N2 B570193 Imidazole-13C,15N2 (Major) CAS No. 1173018-62-6

Imidazole-13C,15N2 (Major)

Cat. No.: B570193
CAS No.: 1173018-62-6
M. Wt: 71.058
InChI Key: RAXXELZNTBOGNW-FRSWOAELSA-N
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Description

Imidazole-13C,15N2 (Major) is a stable isotope-labeled compound of imidazole, where the carbon and nitrogen atoms are isotopically enriched with carbon-13 and nitrogen-15, respectively. This compound is primarily used in scientific research to study various biochemical and chemical processes due to its unique isotopic labeling, which allows for precise tracking and analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazole-13C,15N2 typically involves the incorporation of isotopically labeled precursors. One common method is the cyclization of isotopically labeled glyoxal with isotopically labeled ammonia and formaldehyde under controlled conditions. The reaction is carried out in an aqueous medium, often with a catalyst to facilitate the cyclization process.

Industrial Production Methods: Industrial production of imidazole-13C,15N2 involves large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. The process includes rigorous purification steps such as crystallization and chromatography to ensure the final product meets the required isotopic enrichment standards.

Chemical Reactions Analysis

Types of Reactions: Imidazole-13C,15N2 undergoes various chemical reactions, including:

    Oxidation: Imidazole can be oxidized to form imidazolone derivatives.

    Reduction: Reduction reactions can convert imidazole to dihydroimidazole.

    Substitution: Imidazole can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products:

    Oxidation: Imidazolone derivatives.

    Reduction: Dihydroimidazole.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

Imidazole-13C,15N2 is widely used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields:

    Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.

    Biology: Employed in metabolic studies to trace biochemical pathways and enzyme activities.

    Medicine: Utilized in drug development and pharmacokinetics to understand drug metabolism and distribution.

    Industry: Applied in the development of new materials and catalysts, as well as in environmental studies to track pollutant degradation.

Mechanism of Action

The mechanism of action of imidazole-13C,15N2 involves its interaction with molecular targets through its imidazole ring. The isotopic labeling does not alter the chemical properties of the imidazole ring but allows for precise tracking in various processes. The compound can interact with enzymes, receptors, and other biomolecules, facilitating studies on molecular interactions and pathways.

Comparison with Similar Compounds

    Imidazole-15N2: Labeled with nitrogen-15 but not carbon-13.

    Imidazole-13C: Labeled with carbon-13 but not nitrogen-15.

    2-Methylimidazole: A methyl-substituted derivative of imidazole.

Uniqueness: Imidazole-13C,15N2 is unique due to its dual isotopic labeling, which provides enhanced capabilities for tracking and studying complex biochemical and chemical processes

Properties

IUPAC Name

(213C,1,3-15N2)1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2/c1-2-5-3-4-1/h1-3H,(H,4,5)/i3+1,4+1,5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXXELZNTBOGNW-FRSWOAELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[15N]=[13CH][15NH]1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

71.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazole-13C,15N2 (Major)
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Imidazole-13C,15N2 (Major)
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Imidazole-13C,15N2 (Major)
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Imidazole-13C,15N2 (Major)
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Imidazole-13C,15N2 (Major)
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Imidazole-13C,15N2 (Major)

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